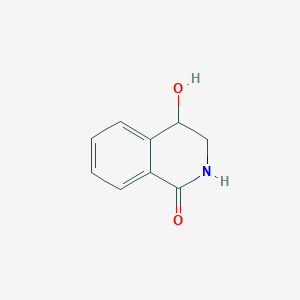

4-羟基-3,4-二氢异喹啉-1(2H)-酮

描述

Synthesis Analysis

The synthesis of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one and its derivatives involves multiple steps, including sulfonation, hydroxylation, and hydrogenation processes. A notable method includes the transformation of isoquinoline into isoquinoline-5-sulfonic acid, followed by the reaction with sodium and potassium hydroxides, and finally, hydrogenation in the presence of palladium on carbon to achieve the desired product with a yield of 47.6% (Huang Wei-yi, 2006). Other methods explore metal-free synthesis, emphasizing the versatility of approaches for creating this compound and its related structures (C. Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques, providing insights into its molecular framework and confirming the presence of key functional groups integral to its chemical behavior (Huang Wei-yi, 2006).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including cyclizations and coupling reactions, to yield a range of derivatives. These reactions highlight the compound's reactivity and its potential as a precursor for synthesizing complex organic molecules with biological relevance. Notably, reactions facilitated by palladium-catalyzed processes and visible-light-promoted reactions demonstrate the compound's versatility in organic synthesis (Amrita Mondal et al., 2018).

Physical Properties Analysis

The physical properties of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, such as solubility, melting point, and crystalline structure, are important for its practical applications. These properties are influenced by the compound's molecular structure and can affect its behavior in chemical reactions and biological systems. Although specific data on these properties are limited in the provided studies, understanding them is crucial for handling and application purposes.

Chemical Properties Analysis

The chemical properties of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, including its acidity, basicity, and reactivity with various chemical agents, dictate its role in synthetic chemistry and potential pharmacological activities. Its ability to undergo various organic transformations, such as cyclization and condensation reactions, underscores its utility in constructing complex molecular architectures with desired functional capabilities (Xu Liu et al., 2016).

科研应用

HIV-1 Inhibition: 一种衍生物,2-羟基-4-甲氧羰基-异喹啉-1,3(2H,4H)-二酮,已被确定为HIV-1整合酶和逆转录酶核糖核酸酶H的潜在选择性抑制剂,因为它具有RNase H抑制能力 (Billamboz et al., 2011)。

Synthetic Chemistry: 已开发了几种合成4-羟基-3,4-二氢异喹啉-1(2H)-酮衍生物的方法。例如,通过串联自由基环化和磺酰化反应促进的可见光合成提供了一种新颖的方法,用于创建4-(磺酰甲基)异喹啉-1,3(2H,4H)-二酮 (Liu et al., 2016)。

Vasodilatation Activity: 新型的2-取代-3,4-二氢-1(2H)-异喹啉酮在特定浓度下显示出扩血管作用的潜力,表明可能具有治疗应用 (Zhang, 2010)。

Cytotoxic Activity: 一种新型的二氢异喹啉羟肟酸衍生物已显示出对人类肝癌细胞系Hep3B的有希望的细胞毒活性,暗示在癌症治疗中可能具有潜在的治疗应用 (Ben Salah et al., 2014)。

Anti-inflammatory and Analgesic Properties: 从这种化学类合成的化合物显示出有希望的抗炎和镇痛性能 (Khalturina et al., 2010)。

Antiviral Activity: 诸如U.K.2371和U.K.2054等衍生物已在体外显示出抗病毒活性,包括对流感病毒和鼻病毒的抑制 (Reed et al., 1970)。

性质

IUPAC Name |

4-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFDGRLSVITWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501259 | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

CAS RN |

23206-20-4 | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)